

Synonyms for (R)-2-Aminobutanamide hydrochloride

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An In-depth Technical Guide to (S)-2-Aminobutanamide Hydrochloride: A Key Chiral Intermediate for Antiepileptic Drug Synthesis

Executive Summary

(S)-2-Aminobutanamide hydrochloride is a pivotal chiral building block in modern pharmaceutical development, most notably as the key starting material (KSM) for the synthesis of the broad-spectrum antiepileptic drug, Levetiracetam. The stereochemical integrity of this intermediate is paramount, as the pharmacological activity of Levetiracetam is exclusively associated with the (S)-enantiomer. This guide provides an in-depth analysis of (S)-2-Aminobutanamide hydrochloride, covering its chemical identity, the critical role of its stereochemistry in the drug's mechanism of action, detailed synthesis strategies for achieving high enantiomeric purity, and robust analytical methods for quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of chiral active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a key starting material are foundational to successful process development and quality control. (S)-2-Aminobutanamide hydrochloride is the S-enantiomer of 2-aminobutanamide, presented as its hydrochloride salt to enhance stability and solubility in aqueous media.

Synonyms and Identifiers

Correctly identifying the compound across various databases and suppliers is crucial. The most common synonyms and identifiers are listed below:

- Systematic IUPAC Name: (2S)-2-aminobutanamide;hydrochloride[1]
- Common Synonyms: (S)-2-Aminobutyramide hydrochloride, L-2-Aminobutanamide hydrochloride, (S)-(+)-2-Aminobutanamide hydrochloride[1]
- CAS Number: 7682-20-4[1]
- Molecular Formula: C₄H₁₁ClN₂O[1]
- InChI Key: HDBMIDJFXOYCGK-DFWYDOINSA-N[1]

The (R)-enantiomer, **(R)-2-Aminobutanamide hydrochloride** (CAS Number: 103765-03-3), is a critical process impurity that must be monitored and controlled during synthesis.[2]

Physicochemical Data

The physical properties of the material are essential for handling, formulation, and reaction setup.

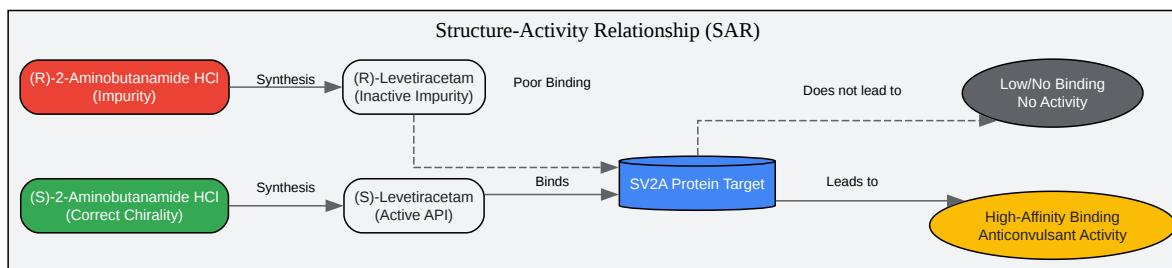
| Property | Value | Source(s) |
|--------------------|---|-----------|
| Molecular Weight | 138.60 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 259-263 °C | |
| Optical Rotation | [α] _{22/D} +24°, c = 1 in H ₂ O | |
| Solubility | Soluble in water | [3] |
| Storage Conditions | 2-8°C, keep container tightly closed in a dry, well-ventilated place. | [4] |

The Critical Role of Chirality: Levetiracetam's Mechanism of Action

The driving force behind the stringent requirement for the enantiopure (S)-isomer lies in the stereospecific interaction of the final drug, Levetiracetam, with its biological target.

Structure-Activity Relationship (SAR)

Levetiracetam exerts its antiepileptic effects primarily by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.^{[5][6]} This binding is highly stereospecific. The (S)-configuration of the α -ethyl group on the pyrrolidone acetamide side chain, which is directly derived from (S)-2-aminobutanamide, is essential for high-affinity interaction with SV2A.^{[5][7]} The corresponding (R)-enantiomer of Levetiracetam shows significantly lower binding affinity and lacks anticonvulsant activity.^[8] Therefore, controlling the chirality of the 2-aminobutanamide intermediate is not merely a matter of purity but a fundamental requirement for the efficacy of the final API.



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Caption: The critical role of stereochemistry in Levetiracetam's activity.

Synthesis Strategies for Enantiopure (S)-2-Aminobutanamide Hydrochloride

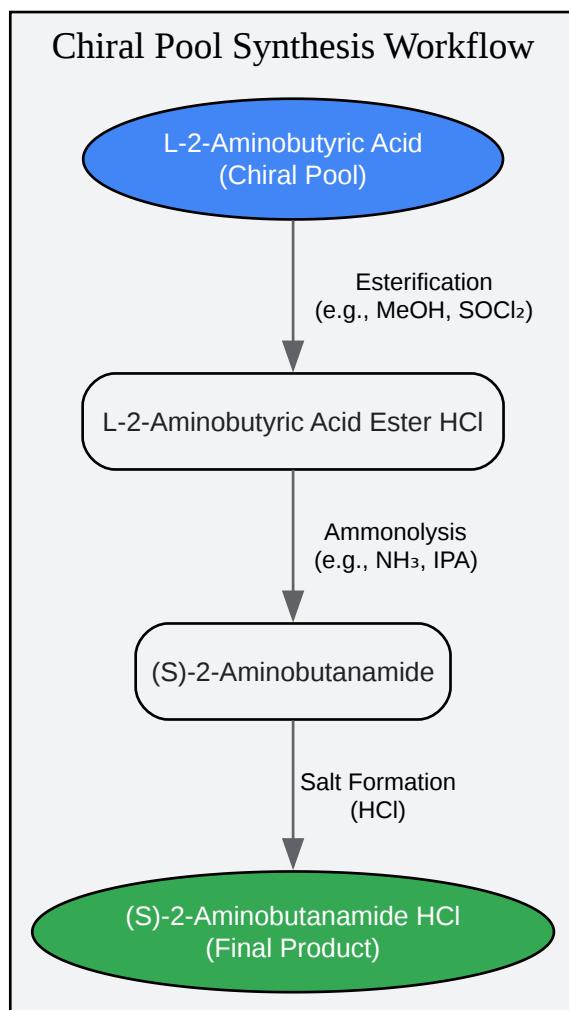
Achieving high enantiomeric excess (e.e.) is the primary challenge in the synthesis of this intermediate. From a process development perspective, the choice of strategy involves a trade-off between the cost of starting materials, process complexity, scalability, and waste generation. Three primary approaches have proven effective in industrial settings.

Chiral Pool Synthesis: Starting from L-2-Aminobutyric Acid

This is often the most direct route. It utilizes a naturally occurring and relatively inexpensive chiral starting material, L-2-aminobutyric acid (the S-enantiomer), thus avoiding a resolution step. The causality is simple: by starting with the correct stereocenter already in place, the synthesis aims to preserve it through subsequent transformations.

Workflow:

- **Esterification:** L-2-aminobutyric acid is converted to its corresponding methyl or ethyl ester. This is typically achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl_2) or hydrogen chloride (HCl) gas. The esterification step protects the carboxylic acid and activates it for the next step.
- **Ammonolysis:** The amino ester is then reacted with ammonia (ammonolysis) to form the desired amide. This reaction is often carried out under pressure in a solvent like isopropanol or methanol.^[9]
- **Salt Formation:** The resulting (S)-2-aminobutanamide free base is then treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt.



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Caption: Stereospecific synthesis from a chiral pool starting material.

Chiral Resolution of Racemic 2-Aminobutanamide

This approach begins with the synthesis of a racemic mixture of 2-aminobutanamide, which is generally cheaper and simpler to produce than sourcing the pure enantiomer. The core of this method is the separation of the two enantiomers.

Workflow:

- **Racemate Synthesis:** A common method starts with 2-bromobutyric acid methyl ester, which undergoes ammonolysis to produce racemic (DL)-2-aminobutanamide.[10]

- Diastereomeric Salt Formation: The racemic amide is reacted with a chiral resolving agent, most commonly L-(+)-tartaric acid.[10][11] This reaction forms a pair of diastereomeric salts: [(S)-amide · L-tartrate] and [(R)-amide · L-tartrate]. Unlike enantiomers, diastereomers have different physical properties, including solubility.
- Fractional Crystallization: The key step involves exploiting the solubility difference between the two diastereomeric salts. The [(S)-amide · L-tartrate] salt is typically less soluble in a chosen solvent system (e.g., methanol) and selectively crystallizes out of the solution.[10]
- Liberation and Salt Formation: The isolated diastereomeric salt is then treated to liberate the free (S)-aminobutanamide. Finally, it is reacted with HCl to form the desired hydrochloride salt.[10][11]

This method's trustworthiness is validated by the distinct physical properties of the diastereomeric salts, allowing for a robust and scalable separation based on fundamental crystallization principles.

Biocatalytic Kinetic Resolution

This modern approach leverages the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other, desired enantiomer to be recovered.

Workflow:

- Racemate Synthesis: As with chemical resolution, a racemic mixture of 2-aminobutanamide is prepared.
- Enzymatic Reaction: The racemate is exposed to a specific enzyme. For instance, a D-aminopeptidase from *Brucella* sp. can selectively hydrolyze the (R)-2-aminobutanamide to (R)-2-aminobutyric acid, leaving the desired (S)-2-aminobutanamide unreacted.[12][13]
- Separation and Isolation: The unreacted (S)-2-aminobutanamide can then be separated from the (R)-2-aminobutyric acid byproduct based on their different chemical properties (e.g., acidity, solubility).
- Salt Formation: The purified (S)-enantiomer is converted to its hydrochloride salt.

The advantage here is the extremely high selectivity of the enzyme, often leading to very high enantiomeric excess (>99% e.e.) under mild, environmentally friendly conditions.[12][13]

Analytical Control: Ensuring Enantiomeric Purity

Regardless of the synthetic route, a validated analytical method is required to quantify the enantiomeric purity of the final intermediate and control the level of the unwanted (R)-isomer. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique.

Validated Chiral HPLC Method

The following method has been validated for the determination of the (R)-2-aminobutanamide impurity in the (S)-2-aminobutanamide KSM.[2][14] The protocol is designed to be self-validating through the use of a system suitability solution to ensure adequate resolution before sample analysis.

Experimental Protocol:

- Instrumentation:
 - HPLC system with UV detector (e.g., Agilent 1260 Infinity or equivalent).[15][16]
 - Data acquisition and processing software.
- Chromatographic Conditions:
 - Column: CROWNPAK CR (+) column, 150 mm x 4.0 mm, 5 μ m particle size.[2][16]
 - Mobile Phase: 0.05% Perchloric Acid in HPLC-grade water.[2][14]
 - Flow Rate: 0.3 mL/min.[2][14]
 - Column Temperature: 15 °C.[2][14]
 - Detection Wavelength: 200 nm.[2][14]
 - Injection Volume: 10 μ L.
- Sample Preparation:

- Diluent: Mobile Phase (0.05% Perchloric Acid).
- Test Sample Preparation: Accurately weigh and dissolve the (S)-2-aminobutanamide hydrochloride sample in the diluent to achieve a final concentration of 2.0 mg/mL.
- System Suitability Solution (SSS): Prepare a 2.0 mg/mL solution of the (S)-2-aminobutanamide hydrochloride sample and spike it with the (R)-enantiomer to a concentration representing the specification limit (e.g., 0.15%).

- Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject the diluent (blank) to ensure no interfering peaks are present.
 - Inject the SSS and verify that the resolution between the (S)- and (R)-enantiomer peaks is adequate (typically >2.0).
 - Inject the test sample solution in duplicate.
 - Calculate the percentage of the (R)-enantiomer in the sample using the peak areas from the chromatogram.
- Method Performance:
 - Limit of Detection (LOD): ~0.0002 mg/mL.[2][14]
 - Limit of Quantification (LOQ): ~0.0005 mg/mL.[2][14]

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are mandatory to ensure personnel safety and maintain material integrity.

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood.[17]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[4][18]
- Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. The material can be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[3][4]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [18]

Conclusion

(S)-2-Aminobutanamide hydrochloride is more than a simple chemical intermediate; it is the chiral cornerstone upon which the efficacy of Levetiracetam is built. A thorough understanding of its synthesis, the critical importance of its stereochemistry, and the analytical methods to verify its purity are essential for any scientist or professional involved in the development of this important antiepileptic drug. The choice of synthesis—be it from the chiral pool, via chemical resolution, or through biocatalysis—must be made with careful consideration of efficiency, cost, and scalability. Ultimately, robust analytical control remains the final arbiter of quality, ensuring that the intermediate meets the stringent purity requirements necessary for producing a safe and effective pharmaceutical product.

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